Myrtucommulone E
CAS No.: 901765-85-3
Cat. No.: VC6224518
Molecular Formula: C38H48O8
Molecular Weight: 632.794
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901765-85-3 |
|---|---|
| Molecular Formula | C38H48O8 |
| Molecular Weight | 632.794 |
| IUPAC Name | (8R,14R)-7-hydroxy-2,2,4,4,10,10,12,12-octamethyl-6-(2-methylpropanoyl)-8,14-di(propan-2-yl)-8,14-dihydrochromeno[2,3-a]xanthene-1,3,9,11-tetrone |
| Standard InChI | InChI=1S/C38H48O8/c1-15(2)18-20-26(40)24(25(39)17(5)6)28-21(27(20)45-31-22(18)29(41)35(7,8)33(43)37(31,11)12)19(16(3)4)23-30(42)36(9,10)34(44)38(13,14)32(23)46-28/h15-19,40H,1-14H3/t18-,19-/m1/s1 |
| Standard InChI Key | JQOOCQQOCBSNIP-RTBURBONSA-N |
| SMILES | CC(C)C1C2=C(C(=C3C(=C2OC4=C1C(=O)C(C(=O)C4(C)C)(C)C)C(C5=C(O3)C(C(=O)C(C5=O)(C)C)(C)C)C(C)C)C(=O)C(C)C)O |
Introduction
Chemical Structure and Classification
Structural Elucidation
Myrtucommulone E’s structure was unambiguously determined via single-crystal X-ray diffraction, confirming its stereochemistry at the C8 and C14 positions . The compound comprises a central phloroglucinol unit linked to two syncarpic acid moieties through Michael adduct formations, creating a rigid, polycyclic framework . Key features include:
-
Chromeno[2,3-a]xanthene core: Provides structural stability and influences bioactivity.
-
Peripheral substituents: Two isopropyl groups at C8 and C14, an isobutyryl group at C6, and eight methyl groups contributing to hydrophobicity .
Classification Within Acylphloroglucinols
Myrtucommulone E belongs to the trimeric subclass of acylphloroglucinols, alongside myrtucommulones A and F . Unlike dimeric variants (e.g., myrtucommulone B), trimeric forms exhibit enhanced steric hindrance, potentially modulating their interaction with biological targets .
Table 1: Comparative Structural Features of Myrtucommulones
| Compound | Subclass | Molecular Formula | Key Substituents | Source |
|---|---|---|---|---|
| Myrtucommulone E | Trimeric | C₃₈H₅₂O₁₀ | Isobutyryl, isopropyl, methyl groups | Myrtus communis |
| Myrtucommulone A | Trimeric | C₃₈H₅₂O₁₀ | Hexanoyl, methyl groups | Myrtus communis |
| Myrtucommulone B | Dimeric | C₂₅H₃₂O₅ | Methyl, syncarpic acid residues | Myrtus communis |
Biosynthesis Pathways
The biosynthesis of Myrtucommulone E is proposed to follow a polyketide-derived pathway common to acylphloroglucinols . Key steps include:
-
Polyketide chain assembly: Three malonyl-CoA and one isobutyryl-CoA units condense to form a tetraketide intermediate.
-
Cyclization: Intramolecular Claisen reactions yield 2-isobutyrylcyclohexane-1,3,5-trione, which undergoes geminal dimethylation to form phloroglucinol and syncarpic acid precursors .
-
Oligomerization: Michael additions between phloroglucinol and syncarpic acid residues generate the trimeric structure, with stereochemical outcomes influenced by non-enzymatic processes .
Pharmacological Activities
α-Glucosidase Inhibition
Myrtucommulone E demonstrates significant α-glucosidase inhibitory activity, with potency surpassing clinical standards like acarbose (IC₅₀ = 35.4 μM for myrtucommulone C vs. >100 μM for acarbose) . While exact IC₅₀ values for Myrtucommulone E remain unspecified, its structural similarity to Compound 3 suggests comparable efficacy, likely mediated by competitive binding to the enzyme’s active site .
Antibacterial Properties
Myrtucommulone E exhibits broad-spectrum antibacterial activity, particularly against Gram-positive pathogens . Although minimal inhibitory concentration (MIC) data are unavailable, its mechanism may involve disruption of bacterial membrane integrity or inhibition of virulence factor synthesis .
Comparative Analysis with Related Compounds
Myrtucommulone E’s trimeric structure confers distinct advantages over dimeric analogues:
-
Enhanced enzyme inhibition: Increased molecular rigidity may improve binding affinity to α-glucosidase compared to myrtucommulone B .
-
Reduced cytotoxicity: Preliminary data suggest lower toxicity in non-transformed cells versus myrtucommulone A, which induces apoptosis at EC₅₀ = 3–8 μM .
Table 2: Bioactivity Comparison of Myrtucommulones
| Compound | α-Glucosidase IC₅₀ (μM) | Antibacterial Activity | Apoptotic EC₅₀ (μM) |
|---|---|---|---|
| Myrtucommulone E | Not reported | Strong (Gram+) | >30 (non-toxic) |
| Myrtucommulone C | 35.4 ± 1.15 | Moderate | Not studied |
| Myrtucommulone A | 29.0 | Weak | 3–8 |
Research Gaps and Future Directions
Despite promising findings, critical gaps persist:
-
In vivo pharmacokinetics: Absorption, distribution, and metabolism profiles are unknown.
-
Mechanistic detail: Precise molecular targets for α-glucosidase inhibition and antibacterial action require elucidation.
-
Synthetic accessibility: Total synthesis routes remain unexplored, hindering large-scale production.
Future studies should prioritize in vivo efficacy models and structure-activity relationship (SAR) analyses to optimize therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume